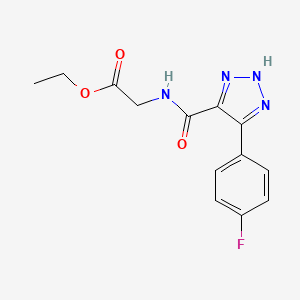

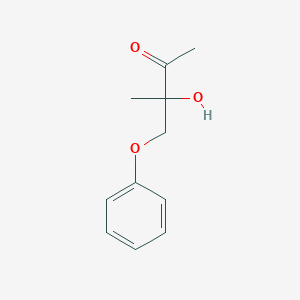

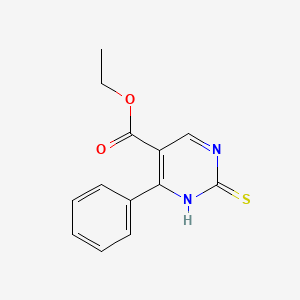

![molecular formula C15H20ClNO2 B3018187 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride CAS No. 1311316-62-7](/img/structure/B3018187.png)

8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride" is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids known for their diverse biological activities . This compound is a conformationally rigid analogue of 2-aminoadipic acid and proline, which are important in the field of medicinal chemistry due to their presence in various bioactive molecules .

Synthesis Analysis

The synthesis of analogues containing the 8-azabicyclo[3.2.1]octane skeleton often starts from readily available starting materials and involves high-yielding transformations . For instance, the synthesis of a conformationally rigid analogue of 2-aminoadipic acid was achieved from dimethyl rac-2,5-dibromohexanedioate through key steps of alkylation-cyclization . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is crucial for the synthesis of tropane alkaloids, and methodologies have been developed to achieve stereochemical control either in the transformation that generates the bicyclic scaffold or in a desymmetrization process starting from achiral tropinone derivatives .

Molecular Structure Analysis

The molecular structure of derivatives of the 8-azabicyclo[3.2.1]octane scaffold has been studied using techniques such as IR, 1H and 13C NMR spectroscopy, and X-ray diffraction . These studies have revealed preferred conformations for these molecules, such as chair-envelope conformations, and have provided insights into stereoelectronic effects that influence their structure .

Chemical Reactions Analysis

Chemical reactions involving the 8-azabicyclo[3.2.1]octane scaffold include intramolecular hydrogen abstraction reactions promoted by N-radicals in carbohydrates, leading to the synthesis of chiral bicyclic ring systems . Additionally, the synthesis of complex molecules like (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Benzhydryl Ester involves multiple steps such as acylation, oxidation, protection, rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-azabicyclo[3.2.1]octane derivatives are influenced by their conformation and substituents. For example, the presence of a phenethyl group and a hydroxy group in equatorial positions relative to the piperidine ring affects the molecule's preferred conformation in solution . The pharmacological properties of these compounds, such as their ability to antagonize acetylcholine-induced contraction in guinea pig ileum, have also been studied, providing initial structure-activity relationships .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 8-Benzyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

Similar compounds such as cocaine, which also contain the 8-azabicyclo[321]octane scaffold, are known to block the dopamine transporter protein .

Biochemical Pathways

Related compounds such as cocaine are known to affect the dopamine system . Excessive expression of CREB in the rat brain nucleus accumbens decreases the craving for cocaine and actually promotes aversion to it .

Pharmacokinetics

The molecular weight of a similar compound, 8-benzyl-8-azabicyclo[321]octan-3-one hydrochloride, is 25176 , which may provide some insight into its pharmacokinetic properties.

Result of Action

Related compounds such as cocaine are known to have a significant impact on the dopamine system .

Action Environment

It’s known that the storage temperature for a similar compound, 8-benzyl-8-azabicyclo[321]octan-3-one hydrochloride, should be sealed in dry conditions at 2-8°C .

Propriétés

IUPAC Name |

8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2.ClH/c17-15(18)12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYQDLPUNUNLFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2CC3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

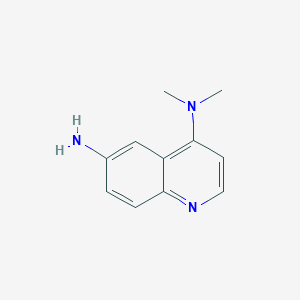

![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)

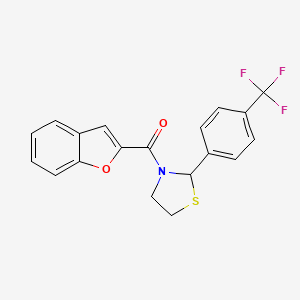

![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)

![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)

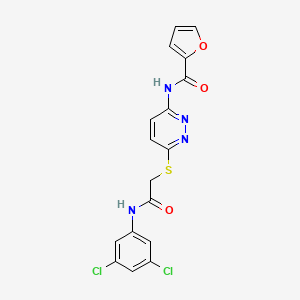

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)